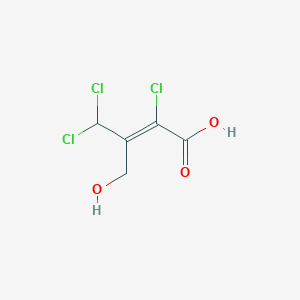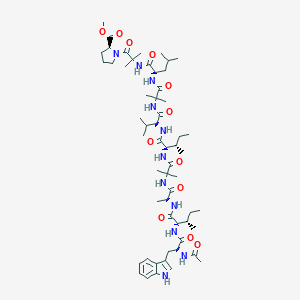
2MeOTI Chloride
Overview
Description
TG-2-IN-1, also known as Compound D003, is a transglutaminase-2 inhibitor. Transglutaminase-2 is an enzyme that plays a role in various cellular processes, including apoptosis, wound healing, and cellular differentiation. TG-2-IN-1 has been primarily studied for its potential use in the research of myopia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG-2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of TG-2-IN-1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
TG-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in TG-2-IN-1.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound
Scientific Research Applications
TG-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of transglutaminase-2 and its effects on various chemical reactions.
Biology: Employed in research to understand the role of transglutaminase-2 in cellular processes such as apoptosis, wound healing, and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions where transglutaminase-2 is implicated, such as myopia, inflammatory diseases, and certain cancers.
Industry: Utilized in the development of new materials and compounds that require the inhibition of transglutaminase-2 activity.
Mechanism of Action
TG-2-IN-1 exerts its effects by inhibiting the activity of transglutaminase-2. The inhibition occurs through the binding of TG-2-IN-1 to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can affect various molecular targets and pathways, including those involved in apoptosis, wound healing, and cellular differentiation .
Properties
IUPAC Name |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAUJDSJWLTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[N+](C=CN1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928939 | |
| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135273-74-4 | |
| Record name | 1H-Imidazolium, 1,3-dimethyl-2-[(2-oxopropyl)thio]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135273-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-2-((2-oxopropyl)thio)imidazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135273744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)



